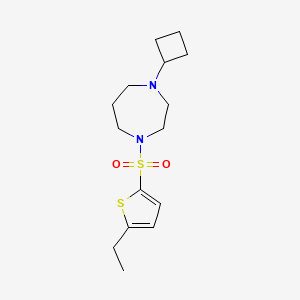

1-Cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

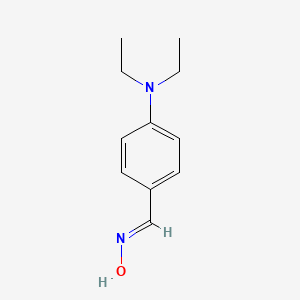

1-Cyclobutyl-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane, also known as CED, is a synthetic compound that has been developed and studied for its potential applications in scientific research. This compound belongs to the class of diazepanes, which are known for their ability to modulate the activity of certain neurotransmitters in the brain. In

Aplicaciones Científicas De Investigación

Convergent Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones

A study explored a short, two-step approach for synthesizing diazepane systems based on a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This method efficiently produced 1-sulfonyl 1,4-diazepan-5-ones under specific cyclization conditions, demonstrating a versatile synthetic route for accessing variously substituted diazepanes, potentially useful for further chemical transformations and biological applications (Banfi et al., 2007).

Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups

Another research highlighted the synthesis of 1,4-diazepines through a thermal aza-[5 + 2] cycloaddition reaction, leading to C-sulfonylated 1,4-diazepines. This study presents a novel pathway for the sequential migration of sulfonyl groups, enriching the chemistry of diazepines and expanding their potential applications in synthesizing complex molecular architectures (Heo et al., 2020).

Catalytic Multicomponent Cycloaddition Reactions

The catalytic reaction between pyridines and 1-sulfonyl-1,2,3-triazoles was employed to prepare air-stable azomethine ylides, leading to the first example of catalytic multicomponent [5 + 2] cycloaddition reactions. This process resulted in the formation of biologically active 1,4-diazepine compounds, showcasing a method for constructing biologically relevant structures with potential pharmaceutical applications (Lee et al., 2014).

Synthesis of Biologically Active 1H-1,4-Diazepines

A study described the synthesis of 1H-1,4-diazepines with antimicrobial, antifungal, and anthelmintic activity. The synthesis route involved heterocyclization reactions of specific precursors with ethylenediamine, providing a clear example of the potential application of 1,4-diazepine derivatives in developing new therapeutic agents (Saingar et al., 2011).

Propiedades

IUPAC Name |

1-cyclobutyl-4-(5-ethylthiophen-2-yl)sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S2/c1-2-14-7-8-15(20-14)21(18,19)17-10-4-9-16(11-12-17)13-5-3-6-13/h7-8,13H,2-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCRSEFNGBWHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2962158.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2962159.png)

![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2962161.png)

![Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2962162.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2962167.png)

![N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962170.png)